1,8-Diamino-p-menthane

Description

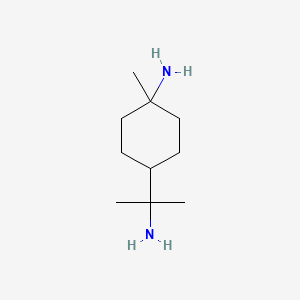

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSPLLRMRSADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021772, DTXSID601224807 | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blackish liquid. (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

225 to 259 °F at 10 mmHg (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

200 °F (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.914 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-52-4, 54166-25-5, 54166-24-4 | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane-1,8-diyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,8-Diamino-p-menthane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIAMINO-P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S583DR301G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-49 °F (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,8-Diamino-p-menthane (CAS 80-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diamino-p-menthane, with CAS number 80-52-4, is a primary alicyclic diamine that also possesses tertiary alkylamine characteristics.[1] This colorless to dark-colored liquid is a versatile chemical intermediate with applications ranging from a curing agent for epoxy resins to a precursor in the synthesis of biologically active compounds.[1][2] Its unique structural features, derived from the p-menthane backbone, make it a valuable building block in various chemical syntheses. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols and potential areas of interest for research and drug development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80-52-4 | [3] |

| Molecular Formula | C₁₀H₂₂N₂ | [3] |

| Molecular Weight | 170.30 g/mol | [3] |

| Appearance | Colorless to dark colored liquid | [1] |

| Melting Point | -45 °C | [3] |

| Boiling Point | 107-126 °C at 10 mmHg | [3] |

| Density | 0.914 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4805 | [3] |

| Vapor Pressure | 10 mmHg at 20 °C | [3] |

| Water Solubility | Slightly soluble | [1] |

| Flash Point | 93 °C (closed cup) | [3] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1-2 ppm) corresponding to the cyclohexane ring protons and the methyl groups. The protons of the amino groups would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms of the p-menthane skeleton. The chemical shifts would be in the aliphatic region, with the carbons attached to the nitrogen atoms appearing at a lower field.

-

FTIR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl groups would be observed around 2850-2960 cm⁻¹, and N-H bending vibrations would be present around 1600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.30 g/mol ). Fragmentation patterns would likely involve the loss of amino groups and cleavage of the cyclohexane ring.

Synthesis and Reactions

Synthesis of Schiff Base Derivatives

This compound is a common starting material for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These derivatives have shown potential as herbicides.[1][4]

Experimental Protocol: General Synthesis of Schiff Bases from cis-1,8-p-Menthane-Diamine [1]

-

To a solution of cis-p-menthane-1,8-diamine (10 mmol) in ethanol (50 mL), add the desired benzaldehyde derivative (22 mmol).

-

Stir the reaction mixture at room temperature for approximately 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and HRMS.

The reactivity of the benzaldehyde derivative is influenced by the electronic nature of its substituents, with electron-withdrawing groups accelerating the nucleophilic addition reaction.[1]

Applications

Curing Agent for Epoxy Resins

This compound serves as a curing agent for epoxy resins. The curing process involves the reaction of the amine groups with the epoxide groups of the resin, leading to a cross-linked polymer network.

Experimental Workflow: Study of Epoxy Curing Kinetics

Caption: Workflow for studying the curing of epoxy resin with this compound.

Precursor for Herbicidal Compounds

Schiff base derivatives of cis-1,8-p-menthane-diamine have demonstrated significant herbicidal activity against annual ryegrass.[1] The presence of electron-withdrawing substituents on the phenyl ring of the Schiff base generally enhances this activity.[1]

Table 2: Herbicidal Activity of Selected cis-p-Menthane Type Schiff Base Derivatives against Annual Ryegrass (Pre-emergence) [1]

| Compound | R group on Benzaldehyde | IC₅₀ (mg/L) | IC₉₀ (mg/L) |

| 11a | H | 15.32 | 45.18 |

| 11c | 4-Cl | 8.79 | 28.65 |

| 11d | 2,4-diCl | 7.56 | 25.43 |

| 11f | 4-Br | 9.12 | 30.17 |

| 11h | 4-CH₃ | 21.87 | 68.93 |

| 11i | 4-OCH₃ | 25.46 | 75.32 |

Biological Activity and Potential in Drug Development

While the primary reported biological activity of this compound derivatives is in the agricultural sector as herbicides, the p-menthane scaffold itself is present in numerous naturally occurring compounds with diverse pharmacological properties, including anti-inflammatory and analgesic effects.[5][6]

The herbicidal activity suggests that these compounds interact with biological pathways essential for plant growth. While no direct involvement in human signaling pathways has been reported in the searched literature, the cytotoxicity of related p-menthane derivatives has been evaluated against normal mammalian cells, with some showing low toxicity.[4] This suggests a potential for selective activity that could be explored in a drug development context.

Logical Relationship: From Precursor to Potential Bioactive Compound

Caption: Logical progression from this compound to potential lead compounds.

Further research is warranted to explore the broader pharmacological potential of this compound derivatives. Screening against various cell lines and enzyme assays could uncover novel therapeutic applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is toxic by inhalation, in contact with skin, and if swallowed.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical.[3] It should be stored in a well-ventilated area, away from strong oxidizing agents.[1]

Conclusion

This compound is a valuable chemical intermediate with established applications as an epoxy curing agent and a precursor for herbicidal compounds. Its physicochemical and reactive properties are well-documented, providing a solid foundation for its use in research and development. While its biological activity has been primarily explored in an agricultural context, the p-menthane scaffold is a promising starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further investigation into the interaction of its derivatives with biological systems, particularly in the context of mammalian signaling pathways, could open new avenues for drug discovery.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]

- 4. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1,8-p-Menthanediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-p-Menthanediamine is a primary alicyclic diamine that serves as a versatile chemical intermediate.[1][2] Its unique structural features make it a valuable building block in various applications, including as a curing agent for epoxy resins and in the synthesis of Schiff bases for coordination complexes and potential herbicidal agents.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,8-p-Menthanediamine, presenting key data in a structured format, outlining general experimental considerations, and visualizing its role in chemical synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,8-p-Menthanediamine. Data has been compiled from various sources and represents typical values. It is important to note that some values are reported for technical grade products, which may be a mixture of cis and trans isomers and contain impurities.[4]

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol [3][4] |

| Appearance | Blackish or dark colored liquid[1][2][5] |

| Melting Point | -45 °C (lit.)[2][5] |

| Boiling Point | 115-120 °C @ 10 Torr[5]; 107-126 °C @ 10 mm Hg (lit.)[2] |

| Density | 0.91 g/cm³[5]; 0.914 g/mL at 25 °C (lit.)[2] |

| Solubility in Water | Slightly soluble[1][5]; 26 g/L at 25 °C[1] |

| Vapor Pressure | 10 mm Hg at 20 °C[5] |

| Flash Point | 200 °F (93 °C) - closed cup[5] |

| Refractive Index | n20/D 1.481[5]; n20/D 1.4805 (lit.)[2] |

| pKa (Predicted) | 11.02 ± 0.70[1] |

| LogP (XLogP3) | 1.17[5] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents.[1][2][5] |

Experimental Protocols: General Methodologies

-

Melting Point: Determined using a capillary method where the sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete melting is recorded.

-

Boiling Point: Can be determined by distillation, where the temperature at which the liquid boils under a specific pressure is measured. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition.[2][5]

-

Density: Typically measured using a pycnometer or a digital density meter, which provides a precise measurement of the mass per unit volume at a given temperature.[2]

-

Solubility: Assessed by adding a known amount of the substance to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is then determined analytically.

-

pKa: The acid dissociation constant can be determined by potentiometric titration. This involves titrating a solution of the diamine with a strong acid and monitoring the pH change. The pKa values can be calculated from the titration curve. For predictive values, computational software is utilized based on the molecule's structure.[6]

Role in Chemical Synthesis: A Workflow

1,8-p-Menthanediamine is a key precursor in the synthesis of various compounds, notably Schiff bases, which are then used to form coordination complexes with various metal ions. This synthetic pathway is valuable in the development of new materials and compounds with specific catalytic or biological activities.[1][3]

Caption: Synthetic pathway of 1,8-p-Menthanediamine to coordination complexes.

Safety and Handling

1,8-p-Menthanediamine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7] It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, when handling this compound.[8] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[7][8]

Reactivity Profile

1,8-p-Menthanediamine is a primary amine and exhibits typical reactivity for this class of compounds. It neutralizes acids in exothermic reactions to form salts and water.[1][5] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][5] Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[5]

Conclusion

This technical guide provides a consolidated source of information on the physicochemical characteristics of 1,8-p-Menthanediamine for researchers and professionals in drug development and chemical synthesis. The data presented, along with the generalized experimental considerations and the visualized synthetic workflow, offer a foundational understanding of this important chemical intermediate. Adherence to strict safety protocols is paramount when working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,8-DIAMINO-P-MENTHANE | 80-52-4 [chemicalbook.com]

- 3. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1,8-Diamino-p-menthane from Turpentine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,8-Diamino-p-menthane, a valuable diamine monomer, from readily available turpentine-derived precursors. Two primary synthetic routes are detailed: the Ritter reaction with hydrogen cyanide via a 1,8-diformamido-p-menthane intermediate and a safer alternative using acetonitrile to form a 1,8-diacetamido-p-menthane intermediate. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows and its application in polyurethane synthesis, intended to serve as a practical resource for researchers in organic synthesis, polymer chemistry, and drug development.

Introduction

Turpentine, a renewable feedstock derived from pine trees, is a rich source of monoterpenes such as α-pinene and limonene.[1] These terpenes serve as versatile starting materials for the synthesis of a wide array of value-added chemicals.[2] Among these is this compound, a cycloaliphatic diamine with significant potential in various industrial applications, including as a curing agent for epoxy resins and as a monomer for the synthesis of polyamides and polyurethanes.[3][4] Its unique structure, featuring a p-menthane backbone, imparts desirable properties to the resulting polymers.

This guide will explore two primary pathways for the synthesis of this compound from turpentine-derived terpenes, providing detailed experimental procedures and characterization data to facilitate its preparation in a laboratory setting.

Synthesis of this compound

The synthesis of this compound from turpentine-derived precursors can be achieved through two main routes, both of which involve a Ritter-type reaction followed by hydrolysis. The choice of nitrile in the Ritter reaction determines the intermediate and the subsequent hydrolysis conditions.

Route 1: Synthesis via 1,8-Diformamido-p-menthane (Ritter Reaction with Hydrogen Cyanide)

This classic route utilizes the highly reactive and hazardous hydrogen cyanide in a Ritter reaction with a suitable terpene precursor, such as limonene or terpin hydrate, to form the intermediate 1,8-diformamido-p-menthane. This intermediate is then hydrolyzed to yield the final diamine product.

Caution: Hydrogen cyanide is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[1][3][5]

A detailed procedure for this reaction is outlined in U.S. Patent 2,632,022.[6] The following is a representative protocol based on this patent:

-

To a stirred mixture of one mole of a terpene precursor (limonene, terpin hydrate, α-terpineol, or α-pinene) and 2 to 3 moles of hydrogen cyanide in a reaction vessel, 1.5 to 5.0 moles of sulfuric acid are added dropwise.[6]

-

The temperature of the reaction mixture is maintained between 15-50°C during the addition of the acid.[6]

-

After the addition is complete, the mixture is heated to 40-80°C to facilitate the formation of 1,8-diformamido-p-menthane.[6]

-

Following the formation of the diformamide intermediate, water is added to the reaction mixture to achieve a total amount of one to nine times the weight of the sulfuric acid used.[6]

-

The mixture is then heated to a temperature above 80°C, up to the refluxing temperature, for a period of 0.5 to 4 hours to effect hydrolysis.[6]

-

After cooling, the reaction mixture is neutralized with a strong base, and the this compound is isolated.[6]

Route 2: Synthesis via 1,8-Diacetamido-p-menthane (Ritter Reaction with Acetonitrile)

A safer alternative to the hydrogen cyanide route involves the use of acetonitrile in the Ritter reaction. This pathway proceeds through the formation of 1,8-diacetamido-p-menthane, which is subsequently hydrolyzed to the diamine.

The following optimized conditions for the synthesis of 1,8-diacetamido-p-menthane from p-menthadienes (such as limonene) have been reported:

-

The reaction is carried out in a sulfuric acid solution with a concentration of 60%.

-

The molar ratio of sulfuric acid to p-menthadienes is 2.2:1.

-

The molar ratio of acetonitrile to p-menthadienes is 2.4:1.

-

The reaction mixture is maintained at a temperature of 55°C for 6 hours.

-

Under these conditions, a yield of up to 61.6% has been reported when limonene is used as the starting material.

-

Refluxing the 1,8-diacetamido-p-menthane in an aqueous solution of a strong base, such as sodium hydroxide.

-

Monitoring the reaction progress until the hydrolysis is complete.

-

Upon completion, the reaction mixture is cooled, and the this compound is extracted using a suitable organic solvent.

-

The organic extracts are then dried and the solvent removed to yield the crude diamine, which can be further purified by distillation.

Quantitative Data

| Parameter | Route 1 (via Diformamide) | Route 2 (via Diacetamide) | Reference |

| Starting Material | Limonene, Terpin Hydrate, α-Terpineol, α-Pinene | p-Menthadienes (e.g., Limonene) | [6], |

| Intermediate | 1,8-Diformamido-p-menthane | 1,8-Diacetamido-p-menthane | [6], |

| Overall Yield | 37.2% (from Limonene) | Not explicitly stated, but intermediate yield is 61.6% | [6], |

| Purity of Final Product | Not specified | Technical grade, 85% is commercially available | [7] |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂N₂ | [7] |

| Molecular Weight | 170.30 g/mol | [7] |

| Boiling Point | 107-126 °C at 10 mmHg | [7] |

| Density | 0.914 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.4805 | [7] |

Table 2: Physical Properties of this compound.

Visualizations

Synthesis Workflow

Caption: Overall synthesis workflow for this compound from turpentine.

Application in Polyurethane Synthesis

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tud.qucosa.de [tud.qucosa.de]

- 5. scienceopen.com [scienceopen.com]

- 6. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

- 7. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 1,8-Diamino-p-menthane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Diamino-p-menthane (CAS No. 80-52-4), a diamine with applications in the synthesis of various chemical entities.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This guide also includes detailed experimental protocols relevant to the acquisition of such spectroscopic data.

Chemical Structure and Properties

-

IUPAC Name: 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine

-

Synonyms: 1,8-p-Menthanediamine

-

CAS Number: 80-52-4

-

Molecular Formula: C₁₀H₂₂N₂

-

Molecular Weight: 170.30 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic peaks for a primary aliphatic amine.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage.[2][3]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Interpretation |

| Data not available in search results |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for liquid diamines like this compound.

NMR Spectroscopy of Liquid Amines

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a liquid amine sample.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of the liquid amine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[4] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[4]

-

If an internal standard is needed for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used for referencing.[5]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[6] A longer acquisition time and a greater number of scans are typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the internal standard or the solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

FTIR-ATR Spectroscopy of a Neat Liquid

Objective: To obtain an infrared spectrum of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Install the ATR accessory in the sample compartment.

-

-

Background Spectrum:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

-

Sample Analysis:

-

Place a small drop of the neat liquid amine sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Acquire the sample spectrum. The number of scans can be co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Amines

Objective: To separate and identify the components of a volatile amine sample and obtain their mass spectra.

Procedure:

-

Sample Preparation:

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set the injector temperature appropriately for the sample's volatility (e.g., 200-280 °C).[9][10]

-

Column: Use a column suitable for amine analysis, often a base-deactivated column to prevent peak tailing (e.g., a volatile amine column).[8][9]

-

Oven Program: Implement a temperature program to separate the components of the sample. A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature (e.g., initial 40°C, ramp to 250°C).[8][9]

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.[8][9]

-

-

Mass Spectrometer (MS):

-

Ion Source: Use Electron Impact (EI) ionization at a standard energy of 70 eV.[10]

-

Mass Analyzer: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

-

Detector: Ensure the detector is turned on and properly calibrated.

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC.

-

The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak to determine the molecular weight and fragmentation pattern.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

- 1. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. benchchem.com [benchchem.com]

- 9. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,8-Diamino-p-menthane: A Bio-derived Diamine for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diamino-p-menthane, also known as p-menthane-1,8-diamine (PMDA), is a cycloaliphatic diamine that has garnered significant interest due to its origins from renewable resources and its versatile applications across various scientific domains. This compound is readily synthesized from turpentine, a natural mixture of terpenes isolated from pine trees, positioning it as a sustainable alternative to petroleum-derived chemicals.[1] Commercially available as a mixture of its cis and trans stereoisomers, this compound serves as a crucial building block in the synthesis of polymers, coordination complexes, and biologically active molecules.[1][2]

Its primary utility lies in its function as a precursor to Schiff bases, which are subsequently used to form metal complexes or to create derivatives with herbicidal properties.[2][3] Furthermore, its bifunctional nature makes it a valuable monomer in the polymer industry, particularly for the production of bio-based polyurethanes.[1] This guide provides a comprehensive overview of the synthesis, properties, experimental protocols, and applications of the cis and trans isomer mixture of this compound.

Chemical and Physical Properties

The technical grade of this compound is typically an 85% mixture of the cis and trans isomers.[4][5] The physical and chemical properties of this mixture are summarized in the table below. The two isomers differ in the spatial orientation of the two amino groups relative to the cyclohexane ring.[1][6]

| Property | Value |

| CAS Number | 80-52-4[4][5] |

| Molecular Formula | C₁₀H₂₂N₂[4][5] |

| Molecular Weight | 170.30 g/mol [4][5] |

| Appearance | Clear to pale-yellow or blackish liquid[1][5] |

| Density | 0.914 g/mL at 25 °C[5] |

| Boiling Point | 107-126 °C at 10 mmHg[5] |

| Melting Point | -45 °C[5] |

| Refractive Index | n20/D 1.4805[5] |

| Vapor Pressure | 10 mmHg at 20 °C[5] |

| Flash Point | 93 °C (199.4 °F) - closed cup[3] |

| Purity | ~85% (Technical Grade)[4][5] |

Synthesis and Purification

The synthesis of this compound originates from the primary components of turpentine, α- and β-pinene. These monoterpenes are used to produce terpine hydrate, a key intermediate.[1] From this precursor, two main synthesis routes have been established.

-

Traditional Ritter Reaction: This older method involves the reaction of a terpene source (like terpin hydrate or limonene) with hydrogen cyanide and sulfuric acid to form an intermediate, 1,8-diformamido-p-menthane.[7] This intermediate is then hydrolyzed with a strong base to yield the final diamine product.[7] However, this process utilizes the highly toxic and hazardous hydrogen cyanide.[1]

-

Modern Alkali Hydrolysis: A safer, more contemporary method involves the alkali hydrolysis of N,N′-diacetyl-p-menthane-1,8-diamine at elevated temperatures.[1] This route avoids the use of hydrogen cyanide, aligning better with green chemistry principles.

The overall synthesis pathway starting from turpentine is visualized below.

Figure 1: General synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the purification, isomer separation, and derivatization of this compound.

Protocol 1: Purification of Commercial this compound

Commercial PMDA (~85% purity) can be purified to enhance experimental reproducibility using a three-step procedure involving salinization, crystallization, and basification.[1]

1. Salinization: a. Dissolve the crude PMDA mixture in a suitable organic solvent (e.g., ethanol). b. Slowly add a solution of an acid, such as acetic acid, to the stirred mixture.[1] This protonates the diamine, forming the corresponding salt (e.g., PMDAH₂²⁺)(2AcO⁻). c. Continue stirring until precipitation of the salt is complete. The salt will typically appear as a white or yellowish solid.[1]

2. Crystallization: a. Collect the precipitated salt by vacuum filtration. b. Recrystallize the salt from a suitable solvent system (e.g., ethanol/water mixture) to remove impurities. This may involve dissolving the salt in a minimum amount of hot solvent and allowing it to cool slowly. c. Filter the purified crystals and wash with a small amount of cold solvent.

3. Alkali Treatment (Liberation of Free Diamine): a. Dissolve the purified salt in water. b. Cool the solution in an ice bath and slowly add a strong base, such as concentrated sodium hydroxide (NaOH) solution, with stirring.[8] This deprotonates the salt, liberating the pure, free diamine. c. The diamine will separate as an organic layer. Extract the aqueous solution with a suitable organic solvent (e.g., hexane or ether). d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., K₂CO₃ or MgSO₄), and remove the solvent under reduced pressure to yield the purified this compound.[8]

Protocol 2: Separation of cis and trans Isomers (Illustrative Method)

1. Dihydrochloride Salt Formation: a. Dissolve the purified cis/trans PMDA mixture in a solvent like methanol. b. Cool the solution in an ice bath. c. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a concentrated solution of HCl in a compatible solvent. d. The dihydrochloride salts of the cis and trans isomers will precipitate. The trans isomer's salt is often significantly less soluble than the cis isomer's salt in solvents like methanol, causing it to precipitate preferentially.

2. Fractional Crystallization: a. Filter the initial precipitate, which will be enriched in the trans isomer. This is the first crop. b. The filtrate, enriched in the more soluble cis isomer salt, can be concentrated and cooled further to yield subsequent crops of crystals. c. Purity of the separated isomers can be assessed using techniques like Vapor Phase Chromatography (VPC) or NMR spectroscopy.[8]

3. Recovery of Free Isomers: a. Liberate the free diamine from each separated salt fraction using the alkali treatment described in Protocol 1, Step 3 .

Figure 2: Illustrative workflow for the separation of cis and trans isomers.

Protocol 3: Synthesis of a Schiff Base Derivative

This compound is an excellent substrate for condensation reactions with aldehydes or ketones to form Schiff bases (imines).

1. Reaction Setup: a. Dissolve one molar equivalent of an aldehyde (e.g., salicylaldehyde) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.[9][10] b. In a separate container, dissolve 0.5 molar equivalents of this compound in the same solvent. (Note: 0.5 eq is used because the diamine has two reactive sites). c. Heat the aldehyde solution gently.

2. Condensation Reaction: a. Add the diamine solution dropwise to the heated aldehyde solution with continuous stirring.[9] b. After the addition is complete, reflux the reaction mixture for a designated period (typically 1-8 hours, depending on the substrates).[9][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Isolation and Purification: a. Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the Schiff base product.[9] b. Collect the resulting crystals by vacuum filtration. c. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. d. The product can be further purified by recrystallization if necessary.

4. Characterization: a. Confirm the structure of the synthesized Schiff base using analytical techniques such as FTIR (look for the characteristic C=N imine stretch), ¹H-NMR, and ¹³C-NMR spectroscopy.[1][10]

Applications and Reactivity

The reactivity of this compound is dominated by its two primary amine groups, making it a versatile nucleophile and a ligand precursor.

Reactivity Profile

-

Basic Nature: As an amine, it readily neutralizes acids in exothermic reactions to form salts.

-

Incompatibilities: It is incompatible with strong oxidizing agents, isocyanates, peroxides, acid halides, and anhydrides.

-

Reducing Agent Reactions: May generate flammable gaseous hydrogen when combined with strong reducing agents.

Key Applications

-

Coordination Chemistry: The diamine is widely used to synthesize tetradentate Schiff base ligands. These ligands can chelate with a variety of transition metal ions, including Cu(II), Zn(II), Cr(III), Fe(III), and Co(III), to form stable coordination complexes with diverse catalytic and material properties.[2][3]

-

Agrochemicals: It serves as a precursor for synthesizing heterocyclic Schiff base derivatives that have demonstrated potent herbicidal activity, highlighting its value in developing new agricultural products from renewable sources.[2][3]

-

Polymer Science: As a bio-based diamine, it is a key monomer for producing sustainable polymers. It can be converted into p-menthane-1,8-diisocyanate (PMDI), which is then reacted with polyols to create polyurethanes.[1] These bio-based polyurethanes are attractive alternatives to traditional petrochemical-based plastics.[1]

Figure 3: Logical relationships of this compound applications.

Safety Information

This compound is classified as an acute toxic and corrosive substance. Appropriate personal protective equipment (PPE), including face shields, gloves, and suitable respirators, must be used when handling this chemical.[3]

| Safety Aspect | Details |

| Pictograms | GHS05 (Corrosion), GHS06 (Skull and crossbones)[3] |

| Signal Word | Danger [3] |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H314: Causes severe skin burns and eye damage.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Hazard Classifications | Acute Toxicity 3 (Oral, Dermal, Inhalation); Skin Corrosion 1B[3] |

| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials[3] |

Conclusion

The mixture of cis and trans this compound is a compelling example of a high-value chemical derived from sustainable, natural feedstocks. Its utility as a precursor in coordination chemistry, agrochemical development, and polymer science underscores its versatility. For researchers and drug development professionals, understanding its properties, synthesis, and reactivity is key to leveraging its potential in creating novel materials, catalysts, and biologically active compounds. While its primary applications are currently outside of direct pharmaceutical therapeutics, its role as a chiral building block and a component in functional materials may open new avenues for its use in advanced drug delivery systems and related fields.

References

- 1. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 9. ionicviper.org [ionicviper.org]

- 10. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 11. researchgate.net [researchgate.net]

Molecular structure and formula of 1,8-Diamino-p-menthane

An In-depth Technical Guide to 1,8-Diamino-p-menthane

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis and chemical characteristics.

Molecular Structure and Formula

This compound, also known as 1,8-p-Menthanediamine, is a saturated alicyclic diamine. Its chemical structure consists of a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. In this compound, two primary amino groups are attached to the tertiary carbon atoms at positions 1 and 8 (the latter being one of the methyl carbons of the isopropyl group).

The chemical formula for this compound is C₁₀H₂₂N₂.[1][2][3] The compound exists as a mixture of cis and trans stereoisomers, arising from the relative orientation of the amino groups with respect to the cyclohexane ring.

Molecular Visualization

The diagram below illustrates the molecular structure of the cis and trans isomers of this compound.

Caption: 2D representation of cis and trans isomers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₂N₂ | [1][2][3] |

| Molecular Weight | 170.30 g/mol | [1][2][3] |

| CAS Number | 80-52-4 | [1][2] |

| Appearance | Dark colored liquid | |

| Melting Point | -45 °C | [4] |

| Boiling Point | 107-126 °C at 10 mmHg | [4] |

| Density | 0.914 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4805 | |

| Purity | Typically available as a technical grade mixture of cis and trans isomers (e.g., 85%) | [1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from terpene precursors such as limonene, terpin hydrate, α-terpineol, β-terpineol, or α-pinene.[1] The process involves the formation of an intermediate, 1,8-diformamido-p-menthane, followed by hydrolysis to yield the final diamine product.[1]

Step 1: Formation of 1,8-diformamido-p-menthane

-

Reactants:

-

1 mole of a terpene precursor (e.g., limonene, terpin hydrate).

-

2 to 3 moles of hydrogen cyanide.

-

1.5 to 5.0 moles of sulfuric acid.

-

Water (0.1 to 5 times the weight of the sulfuric acid).

-

-

Procedure:

Step 2: Hydrolysis to this compound

-

Procedure:

-

The reaction mixture containing the 1,8-diformamido-p-menthane intermediate is further heated to a temperature above 80 °C, up to the refluxing temperature of the mixture.[1]

-

This hydrolysis step is typically carried out for a period of 0.5 to 4 hours.[1]

-

After the hydrolysis is complete, the reaction mixture is neutralized with a strong base.

-

The final product, this compound, is then isolated from the neutralized mixture.[1]

-

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Applications

This compound is a versatile chemical intermediate. Its primary applications include:

-

Curing agent for epoxy resins: The two primary amine groups can react with epoxy groups to form a cross-linked polymer network, making it a useful curing agent.

-

Synthesis of Schiff bases: It is used in the synthesis of various Schiff bases, which are then used in the preparation of coordination complexes with metal ions such as Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).

-

Precursor for herbicides: It serves as a precursor in the synthesis of heterocyclic Schiff base derivatives that have shown herbicidal activity.

Safety Information

This compound is classified as a hazardous substance. It is a strong irritant to the eyes and skin. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

- 2. This compound, mixture of cis and trans isomers (85%) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. Aldrich > this compound, mixture of cis and trans isomers technical grade, 85% | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,8-Diamino-p-menthane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,8-Diamino-p-menthane, a versatile diamine with applications in coordination chemistry, polymer science, and as a precursor for agrochemicals. This document details the seminal synthetic routes, presents key quantitative data in a structured format, and outlines the experimental protocols for its preparation.

Introduction

This compound, also known as p-menthane-1,8-diamine (PMDA), is a primary alicyclic diamine derived from terpenes. Its unique structure, featuring a p-menthane backbone with amino groups at the 1 and 8 positions, makes it a valuable building block in organic synthesis. Historically, its synthesis has been closely linked to the availability of turpentine-derived starting materials such as limonene, terpin hydrate, and pinenes. The primary route to its synthesis has been the Ritter reaction, a method that has evolved over time to incorporate safer and more environmentally benign reagents.

Physicochemical Properties

This compound is typically a liquid at room temperature and is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 80-52-4 | [1] |

| Molecular Formula | C₁₀H₂₂N₂ | [1] |

| Molecular Weight | 170.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -45 °C (lit.) | |

| Boiling Point | 107-126 °C at 10 mmHg (lit.) | |

| Density | 0.914 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4805 (lit.) |

Historical Synthesis: The Ritter Reaction with Hydrogen Cyanide

The first large-scale synthesis of this compound was described in a 1953 patent, utilizing the Ritter reaction with hydrogen cyanide.[3] This method, while effective, involves highly toxic and hazardous materials. The synthesis proceeds in two main stages: the formation of an intermediate, 1,8-diformamido-p-menthane, followed by its hydrolysis to the final diamine.

Synthesis Workflow

Caption: Historical synthesis workflow for this compound.

Experimental Protocol (Based on U.S. Patent 2,632,022)[4]

Step 1: Formation of 1,8-diformamido-p-menthane

-

In a three-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, and immersed in an ice bath, charge 1 mole of the starting material (e.g., terpin hydrate, limonene).

-

Add 2 to 3 moles of hydrogen cyanide and an amount of water equal to 0.1 to 5 times the weight of the sulfuric acid to be added.

-

With stirring and maintaining the temperature between 15-50 °C, slowly add 1.5 to 5.0 moles of sulfuric acid.

-

After the initial exothermic reaction subsides, heat the mixture to 40-80 °C and maintain this temperature for a period to ensure the formation of 1,8-diformamido-p-menthane.

Step 2: Hydrolysis to this compound

-

To the reaction mixture containing the diformamide intermediate, add additional water, bringing the total amount of water to one to nine times the weight of the sulfuric acid.

-

Heat the mixture to a temperature above 80 °C (typically to reflux) to effect hydrolysis.

-

After hydrolysis is complete, cool the reaction mixture.

-

Neutralize the mixture with a strong base (e.g., sodium hydroxide).

-

Isolate the this compound through extraction with a suitable solvent (e.g., chloroform or ethylene dichloride) followed by distillation.

Reaction Yields with Various Precursors

| Starting Material | Molar Ratio (Substrate:HCN:H₂SO₄) | Yield of this compound (%) | Reference |

| Terpin Hydrate | 1:2.4:2.0 | 69.1 | [3] |

| α-Terpineol | (not specified) | 52.9 | [3] |

| Limonene | 1:2.2:2.2 | 37.2 | [3] |

Modern Synthesis: A Safer Approach with Acetonitrile

Due to the extreme toxicity of hydrogen cyanide, modern synthetic approaches have replaced it with less hazardous nitriles, most commonly acetonitrile. This method also proceeds via a Ritter reaction, forming the intermediate 1,8-diacetamido-p-menthane, which is subsequently hydrolyzed.

Synthesis Workflow

Caption: Modern synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1,8-diacetamido-p-menthane (Optimized Conditions)[4]

-

In a suitable reaction vessel, combine p-menthadienes (e.g., limonene) and acetonitrile.

-

The optimized molar ratio is n(H₂SO₄):n(p-menthadienes) = 2.2:1 and n(acetonitrile):n(p-menthadienes) = 2.4:1.

-

Use a 60% aqueous solution of sulfuric acid.

-

Maintain the reaction temperature at 55 °C for 6 hours.

-

After the reaction is complete, the product, 1,8-diacetamido-p-menthane, can be isolated and purified. The yield of the diacetamide from limonene under these conditions is reported to be 61.6%.[4]

Step 2: Hydrolysis of 1,8-diacetamido-p-menthane[2]

-

The isolated 1,8-diacetamido-p-menthane is subjected to alkaline hydrolysis.

-

This is typically carried out using a strong base such as sodium hydroxide at an elevated temperature.[2]

-

The resulting this compound is then purified.

Purification of this compound

Commercial grades of this compound often have a purity of around 85%.[1] For applications requiring higher purity, such as in polymer synthesis, further purification is necessary. A common purification method involves a three-step procedure:[2]

-

Salinization: The crude diamine is treated with an acid (e.g., acetic acid) to form the corresponding salt, which can be isolated as a solid.

-

Crystallization: The salt is then recrystallized to improve its purity.

-

Alkali Treatment: The purified salt is treated with a strong base to regenerate the free diamine, which is then isolated.

Characterization

The structure of this compound and its intermediates are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the N-H stretching vibrations of the primary amines.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Spectroscopic data for this compound, including NMR, FTIR, and MS, are available in public databases such as SpectraBase.[5]

Applications

This compound is a versatile chemical intermediate with several applications:

-

Coordination Chemistry: It is used in the synthesis of Schiff base ligands for the preparation of coordination complexes with various metal ions.

-

Agrochemicals: It serves as a precursor for the synthesis of heterocyclic Schiff base derivatives that have shown herbicidal activity.

-

Polymer Chemistry: As a bio-based monomer derived from renewable turpentine, it is being investigated for the synthesis of polymers such as polyurethanes.[2]

Conclusion

The synthesis of this compound has a rich history rooted in the utilization of natural terpene feedstocks. While the original methods relied on hazardous reagents like hydrogen cyanide, modern advancements have led to safer and more sustainable synthetic routes. This in-depth guide provides researchers and drug development professionals with a thorough understanding of the discovery, historical synthesis, and modern preparative methods for this important diamine, facilitating its continued exploration in various scientific and industrial applications.

References

- 1. scbt.com [scbt.com]

- 2. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

Characterization of 1,8-p-Menthanediamine Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-p-Menthanediamine (PMDA) is a versatile diamine derived from turpentine, a renewable resource. Its structure contains two stereocenters, leading to the existence of cis and trans stereoisomers. The specific spatial arrangement of the amino groups in these isomers can significantly influence their chemical reactivity, physical properties, and biological activity when used as building blocks in pharmaceutical and polymer synthesis. This technical guide provides a comprehensive overview of the stereoisomers of 1,8-p-Menthanediamine, including their structural representation, characterization of the commercially available isomer mixture, and a proposed experimental workflow for the separation and detailed characterization of the individual cis and trans isomers. While detailed experimental data for the separated isomers is not extensively available in the public domain, this guide offers a robust framework for researchers to approach this characterization.

Introduction to 1,8-p-Menthanediamine Stereoisomerism

1,8-p-Menthanediamine, systematically named 1-methyl-4-(1-amino-1-methylethyl)cyclohexylamine, possesses two chiral centers at the C1 and C4 positions of the cyclohexane ring. This gives rise to two diastereomers: a cis isomer and a trans isomer. In the cis isomer, the two amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The commercially available form of 1,8-p-Menthanediamine is typically a mixture of these cis and trans isomers.[1] The differentiation and characterization of these individual stereoisomers are crucial for applications where specific stereochemistry is required to achieve desired material properties or biological efficacy.

Characterization of the Commercial Mixture of Stereoisomers

The commercially available 1,8-p-Menthanediamine is most commonly sold as a technical-grade mixture of the cis and trans isomers.[1] The physical and chemical properties of this mixture are well-documented and are summarized in the table below.

Table 1: Physicochemical Properties of the 1,8-p-Menthanediamine Isomer Mixture

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂N₂ | [1] |

| Molecular Weight | 170.30 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 107-126 °C at 10 mmHg | [1] |

| Melting Point | -45 °C | [1] |

| Density | 0.914 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4805 | [1] |

| CAS Number | 80-52-4 | [1] |

Proposed Experimental Workflow for Separation and Characterization of Individual Stereoisomers

Due to the limited availability of public data on the separated stereoisomers of 1,8-p-Menthanediamine, a generalized yet detailed experimental workflow is proposed here. This workflow is based on established chemical principles for the separation and characterization of diastereomers.

Separation of cis and trans Isomers

The separation of the cis and trans diastereomers can be approached by several methods, leveraging their potential differences in physical properties.

Protocol:

-

Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column).

-

Charge the distillation flask with the commercial mixture of 1,8-p-Menthanediamine.

-

Heat the mixture under reduced pressure to minimize thermal decomposition.

-

Carefully collect fractions at different temperature ranges.

-

Analyze each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of cis to trans isomers.

-

Combine fractions with a high purity of a single isomer.

Protocol:

-

React the isomer mixture with a suitable derivatizing agent that will form solid derivatives, such as a dicarboxylic acid (e.g., tartaric acid, oxalic acid) or an isocyanate.

-

The resulting diastereomeric salts or urea derivatives may have different solubilities in a given solvent system.

-

Perform fractional crystallization by dissolving the derivative mixture in a minimal amount of a hot solvent and allowing it to cool slowly.

-

Collect the crystals and the mother liquor separately.

-

Repeat the crystallization process to improve the purity of the separated diastereomeric derivatives.

-

Hydrolyze the separated derivatives under acidic or basic conditions to regenerate the pure cis and trans diamines.

Spectroscopic Characterization

Once the isomers are separated, a suite of spectroscopic techniques should be employed for their unambiguous identification and characterization.

NMR is a powerful tool for distinguishing between cis and trans isomers due to the different spatial environments of the protons and carbons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, multiplicities, and coupling constants of the cyclohexane ring protons will differ significantly between the cis and trans isomers.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. The chemical shifts of the carbon atoms in the cyclohexane ring will be indicative of the stereochemistry.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity and stereochemical relationship of the substituents.

Table 2: Hypothetical ¹H NMR Data for 1,8-p-Menthanediamine Isomers (500 MHz, CDCl₃)

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| cis | e.g., 1.25 | s | CH₃ (C1) |

| e.g., 1.10 | s | (CH₃)₂ (C8) | |

| e.g., 1.40-1.60 | m | Cyclohexane CH₂ | |

| trans | e.g., 1.28 | s | CH₃ (C1) |

| e.g., 1.12 | s | (CH₃)₂ (C8) | |

| e.g., 1.35-1.55 | m | Cyclohexane CH₂ |

Note: The chemical shifts are illustrative and would need to be determined experimentally.

Table 3: Hypothetical ¹³C NMR Data for 1,8-p-Menthanediamine Isomers (125 MHz, CDCl₃)

| Isomer | Chemical Shift (δ) ppm | Assignment |

| cis | e.g., 58.5 | C1 |

| e.g., 51.0 | C8 | |

| e.g., 45.2 | C4 | |

| e.g., 28.3, 25.1 | Cyclohexane CH₂ | |

| trans | e.g., 58.2 | C1 |

| e.g., 50.8 | C8 | |

| e.g., 44.9 | C4 | |

| e.g., 28.0, 24.8 | Cyclohexane CH₂ |

Note: The chemical shifts are illustrative and would need to be determined experimentally.